3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride
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Overview
Description
This compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as hydrazine, acetone, and methanol under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Utilized as a local anesthetic in various medical procedures and pain management.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride involves its interaction with sodium channels in nerve cells. By blocking these channels, it prevents the initiation and transmission of nerve impulses, leading to localized anesthesia. This compound targets specific molecular pathways involved in pain perception and nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride include:
Lidocaine: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to other local anesthetics.
Mepivacaine: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
What sets this compound apart is its specific molecular structure, which provides a balance between potency and safety. Its unique properties make it particularly suitable for certain medical applications where other anesthetics may not be as effective .
Properties
IUPAC Name |
3-methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-5(2)10-4-6(8)7(9-10)11-3;;/h4-5H,8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGNBNJHJOROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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